N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide
Description
N-(1,3-Dichloro-7-nitro-9H-fluoren-2-yl)acetamide is a halogenated and nitro-substituted fluorenyl acetamide derivative. Its molecular structure features a fluorene backbone with chlorine atoms at positions 1 and 3, a nitro group at position 7, and an acetamide moiety at position 2. The compound’s unique substitution pattern imparts distinct electronic and steric properties, making it relevant for applications in medicinal chemistry, agrochemicals, or materials science.
Properties
CAS No. |
899-87-6 |
|---|---|
Molecular Formula |
C15H10Cl2N2O3 |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H10Cl2N2O3/c1-7(20)18-15-13(16)6-11-10-3-2-9(19(21)22)4-8(10)5-12(11)14(15)17/h2-4,6H,5H2,1H3,(H,18,20) |
InChI Key |
CQNRIZSMYOSPOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1Cl)CC3=C2C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-dichloro-7-nitrofluorene.
Purification: The resulting product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and minimize by-products.
Chemical Reactions Analysis
N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the fluorenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide has the chemical formula and is characterized by a fluorenyl structure with dichloro and nitro substituents. This unique configuration contributes to its biological activity and potential applications.
Pharmacological Applications
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of the fluorenyl structure, including this compound, exhibit anti-inflammatory properties. Compounds with similar structures have been shown to act as dual inhibitors of cyclooxygenase and lipoxygenase pathways, which are crucial in inflammation processes. For instance, compounds derived from this class have been utilized in treating conditions like arthritis and pain management .
Case Study: Inhibition of Pro-inflammatory Enzymes
A study demonstrated that analogs of this compound effectively inhibited the activity of cyclooxygenase enzymes in vitro. The results indicated a significant reduction in prostaglandin synthesis, highlighting its potential as an anti-inflammatory agent .
Genotoxicity Studies
Assessment of Carcinogenic Potential
The compound has been evaluated for its genotoxic effects using various models. Notably, this compound is related to 2-acetylaminofluorene, a known carcinogen. Studies have shown that exposure to these compounds can lead to DNA damage through the formation of adducts .
Case Study: DNA Damage Assessment
In a controlled experiment involving human skin models, researchers observed that metabolites of this compound induced significant DNA damage. The skin comet assay revealed that these metabolites could efficiently cause genotoxic effects, underscoring the compound's relevance in cancer research .
Environmental Impact Studies
Toxicological Assessments
this compound has been investigated for its environmental toxicity. Its potential as an environmental contaminant raises concerns due to its carcinogenic properties. Regulatory bodies have classified related compounds as probable carcinogens, necessitating further studies on their ecological impact .
Data Table: Toxicity Profile
| Compound | Toxicity Level | Carcinogenic Potential | Reference |
|---|---|---|---|
| N-(1,3-dichloro-7-nitro...) | Moderate | Probable | |
| 2-Acetylaminofluorene | High | Known | |
| 2-Nitrofluorene | Moderate | Probable |
Synthesis and Intermediate Applications
This compound serves as an important intermediate in synthesizing other chemical compounds with therapeutic potential. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity.
Case Study: Synthesis Pathway Exploration
Research has focused on optimizing synthetic routes for producing this compound derivatives with improved pharmacological profiles. Various synthetic strategies have been explored to achieve higher yields and purities of these compounds for further testing .
Mechanism of Action
The mechanism of action of N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The fluorenyl ring structure allows for strong binding to hydrophobic pockets in proteins, influencing their activity and function .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- N-(7-Amino-1,3-dichloro-9H-fluoren-2-yl)acetamide (CAS 92436-18-5): Structural Difference: Replaces the nitro group at position 7 with an amino group. Impact: The amino group is electron-donating, increasing electron density on the fluorenyl ring compared to the nitro-substituted target compound. This substitution likely enhances nucleophilic reactivity but reduces oxidative stability .
- N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide (CAS 1537-15-1): Structural Difference: Contains a bromine atom at position 9 and a trifluoroacetamide group. Bromine at position 9 may sterically hinder interactions in biological systems .
- N-[7-Fluoro-3-(methylthio)-9H-fluoren-2-yl]acetamide (CAS 16233-02-6): Structural Difference: Features a fluorine atom at position 7 and a methylthio group at position 3. The methylthio group may enhance lipophilicity and alter metabolic pathways compared to the dichloro-nitro combination .
Solubility and Physicochemical Properties
Herbicidal Acetamides (e.g., Alachlor, Pretilachlor) :
- Structural Difference : Simpler phenyl rings with chloro and alkyl/alkoxy substituents.
- Impact : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) exhibits moderate water solubility (~240 mg/L at 25°C) due to its methoxymethyl group. In contrast, the target compound’s fluorenyl backbone and nitro group likely reduce solubility significantly, as seen in structurally similar nitroaromatics .
- N-(1,3-Benzothiazol-2-yl)acetamide Derivatives: Structural Difference: Benzothiazole heterocycle instead of fluorene. Impact: Heterocyclic systems often exhibit higher solubility in organic solvents but variable water solubility depending on substituents. The nitro group in the target compound may further decrease solubility compared to non-nitro analogs .
Biological Activity
N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide is a synthetic compound with significant biological activity, particularly in the realms of anticancer and antimicrobial research. This article explores its biological properties, mechanisms of action, and potential applications based on diverse sources.
Chemical Structure and Properties
This compound has a molecular formula of C15H10Cl2N2O3 and a molecular weight of approximately 337.16 g/mol. Its structure features a fluorenyl moiety with two chlorine substituents and a nitro group, which are critical for its biological activity. The compound's unique substitution pattern contributes to its reactivity and interaction with biological systems .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Properties : The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells. Studies have shown that derivatives of fluorene compounds exhibit cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma) cells .
- Antimicrobial Activity : Nitro compounds are known for their broad-spectrum antimicrobial properties. The compound has been evaluated for its efficacy against multidrug-resistant strains of bacteria and fungi. Preliminary results indicate that it may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli through mechanisms involving oxidative stress and disruption of cellular integrity .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally related compounds highlights its unique properties:
| Compound Name | Key Differences |
|---|---|
| N-(1,3-dichloro-9H-fluoren-2-yl)acetamide | Lacks the nitro group; different reactivity and biological activity. |
| N-(1,3-dichloro-7-amino-9H-fluoren-2-yl)acetamide | Contains an amino group instead of a nitro group; altered chemical properties. |
| N-(1,3-dichloro-7-methoxy-9H-fluoren-2-yl)acetamide | Features a methoxy group; distinct reactivity profile compared to the target compound. |
The presence of the nitro group in this compound enhances its biological activity compared to these analogs, making it a focus for further research.
Case Studies and Research Findings
Recent studies have explored the synthesis and evaluation of various fluorene derivatives, including this compound. For instance:
- Cytotoxicity Assays : In one study, fluorene derivatives were tested against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. Results indicated that certain derivatives exhibited higher cytotoxicity than standard chemotherapeutic agents like Taxol .
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of synthesized fluorene derivatives against Gram-positive and Gram-negative bacteria. The results showed that this compound had significant inhibitory effects on S. aureus and E. coli, demonstrating its potential as an antimicrobial agent .
Q & A
Q. Table 1: Optimal Reaction Conditions
| Step | Temperature (°C) | Reagents | Solvent | Yield (%) |
|---|---|---|---|---|
| Nitration | 0–5 | HNO₃/H₂SO₄ | H₂SO₄ | 60–70 |
| Chlorination | 25–30 | Cl₂/FeCl₃ | DCM | 75–85 |
| Acetamide Formation | 40–60 | Acetic anhydride, pyridine | DCM | 80–90 |
Which spectroscopic and crystallographic techniques are essential for characterizing this compound, and how should data interpretation be prioritized?
Answer:
- 1H/13C NMR: Focus on aromatic proton environments (δ 7.2–8.5 ppm for nitro-substituted fluorene) and acetamide carbonyl (δ 168–170 ppm). Multiplicity analysis resolves positional isomerism .
- IR Spectroscopy: Confirm nitro (1520–1350 cm⁻¹) and amide (1650–1700 cm⁻¹) groups .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 353.97 (C₁₅H₉Cl₂N₂O₃) .
- X-ray Crystallography: Use SHELXL (via SHELX suite) for structure refinement. Address disorder in chloro/nitro groups via TWIN/BASF commands .
Key Data Interpretation Tips:
- Compare experimental XRD bond lengths/angles with DFT-optimized structures to validate geometry .
- Cross-validate NMR coupling constants with computational (e.g., Gaussian) predictions for substituent orientation .
How can researchers resolve contradictions between crystallographic data and spectroscopic results?
Answer:
Contradictions often arise from dynamic effects (solution vs. solid-state) or crystallographic disorder:
- Dynamic NMR: Analyze variable-temperature NMR to detect conformational flexibility (e.g., hindered rotation of acetamide) .
- Crystallographic Refinement: For disordered nitro groups, apply PART commands in SHELXL and validate via R-factor convergence (<5%) .
- Complementary Techniques: Use Raman spectroscopy to confirm nitro group symmetry discrepancies observed in XRD .
Case Example:
If XRD shows planar nitro groups but NMR suggests asymmetry, investigate solvent-induced polarization effects via solvatochromic studies .
What computational approaches are recommended for modeling intermolecular interactions and electronic properties?
Answer:
- Density Functional Theory (DFT): Optimize geometry at B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps (relevant for optoelectronic applications) .
- Molecular Dynamics (MD): Simulate crystal packing using force fields (e.g., AMBER) to identify dominant hydrogen bonds (C=O···H–C) and π-π stacking interactions .
- Docking Studies: For bioactivity screening, dock the compound into enzyme active sites (e.g., MAO-B) using AutoDock Vina. Prioritize residues with halogen-bonding potential (Cl···O interactions) .
Q. Table 2: Predicted Electronic Properties
| Property | Value (eV) | Method |
|---|---|---|
| HOMO-LUMO Gap | 3.2 | B3LYP/6-311+G(d,p) |
| Electrostatic Potential | -0.45 (nitro group) | MEP Surface |
What methodological strategies are effective for assessing biological activity, such as enzyme inhibition?
Answer:
- Enzyme Assays: Use fluorometric or spectrophotometric assays (e.g., MAO-B inhibition via kynuramine oxidation). Include positive controls (e.g., safinamide) and IC₅₀ determination via non-linear regression .
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying chloro/nitro positions) and correlate substituent effects with IC₅₀ trends .
- Molecular Dynamics: Simulate binding stability (RMSD <2 Å over 100 ns) to identify critical interactions (e.g., halogen bonds with FAD cofactor) .
Experimental Design Note:
- Use pseudo-first-order conditions for kinetic studies to isolate inhibition mechanisms (competitive vs. non-competitive) .
How should researchers address low yields or impurities during synthesis?
Answer:
- By-product Identification: LC-MS/MS to detect intermediates (e.g., mono-chloro derivatives). Adjust stoichiometry (Cl₂:FeCl₃ ratio) to suppress di-substitution .
- Reaction Monitoring: In-situ IR to track nitro group formation. Terminate reactions at 90% conversion to minimize decomposition .
- Solvent Optimization: Switch to polar aprotic solvents (DMF) for acetamide formation to enhance nucleophilicity .
Troubleshooting Table:
| Issue | Solution |
|---|---|
| Low nitration yield | Pre-cool HNO₃/H₂SO₄ to -10°C |
| Acetamide hydrolysis | Use dry solvents, inert atmosphere |
What advanced techniques elucidate hydrogen-bonding patterns in crystalline forms?
Answer:
- Graph Set Analysis: Apply Etter’s rules to categorize motifs (e.g., R₂²(8) for dimeric H-bonds) using Mercury software .
- Hirshfeld Surface Analysis: Quantify interaction ratios (e.g., H···O vs. H···Cl contacts) via CrystalExplorer .
- Variable-Temperature XRD: Resolve thermal motion effects on H-bond geometry .
Example Finding:
In a related fluorene derivative, 35% of Hirshfeld surfaces corresponded to H···O interactions, stabilizing the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
